molecular formula C17H15N3O2 B152914 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride CAS No. 139655-04-2

1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline hydrochloride

Cat. No. B152914
M. Wt: 293.32 g/mol
InChI Key: GTZHXBQPFWAUOT-UHFFFAOYSA-N
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Description

This compound is a derivative of beta-carboline, which is a nitrogenous heterocyclic compound . The “1-(4-nitrophenyl)” part suggests the presence of a nitrophenyl group attached to the beta-carboline structure. Hydrochloride indicates that the compound forms a salt with hydrochloric acid .


Molecular Structure Analysis

The molecular structure would likely consist of a beta-carboline backbone with a nitrophenyl group attached. Beta-carboline itself is a tricyclic compound, meaning it has three fused rings .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, beta-carbolines in general can undergo various reactions. For example, they can act as ligands in coordination chemistry .

Safety And Hazards

Without specific information on this compound, it’s hard to say for sure, but handling guidelines for similar compounds often recommend avoiding contact with skin and eyes, and not breathing dust .

Future Directions

The future research directions would depend on the properties and potential applications of this compound. Given the interest in beta-carbolines for their biological activities, it’s possible that this compound could be studied in that context .

properties

IUPAC Name

1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H15N3O2/c21-20(22)12-7-5-11(6-8-12)16-17-14(9-10-18-16)13-3-1-2-4-15(13)19-17/h1-8,16,18-19H,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTZHXBQPFWAUOT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CNC(C2=C1C3=CC=CC=C3N2)C4=CC=C(C=C4)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H15N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20392813
Record name 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.32 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole

CAS RN

139655-04-2
Record name 1-(4-nitrophenyl)-2,3,4,9-tetrahydro-1H-beta-carboline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20392813
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

This product was prepared using the same procedure as for Intermediate 1 with tryptamine (2.0 g, 12.5 mmol), 4-nitrobenzaldehyde (1.88 g, 1 equiv.) and TFA (1.9 mL, 2 equiv.) to give the title compound (3.1 g, 86%) as a yellow powder.
[Compound]
Name
Intermediate 1
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
1.88 g
Type
reactant
Reaction Step Three
Name
Quantity
1.9 mL
Type
reactant
Reaction Step Four
Yield
86%

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